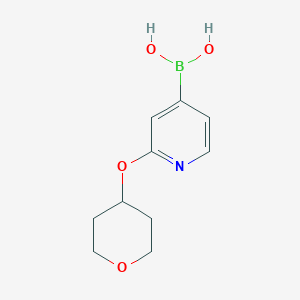

(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid

描述

(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid is a boronic acid derivative featuring a pyridine core substituted at the 4-position with a boronic acid group and at the 2-position with a tetrahydro-2H-pyran-4-yl ether moiety. This compound’s structure combines aromatic and heterocyclic elements, making it valuable in pharmaceutical chemistry for Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds . Its boronic acid group enables precise carbon-carbon bond formation, while the tetrahydro-2H-pyran-4-yl group may enhance solubility or modulate pharmacokinetic properties .

属性

IUPAC Name |

[2-(oxan-4-yloxy)pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c13-11(14)8-1-4-12-10(7-8)16-9-2-5-15-6-3-9/h1,4,7,9,13-14H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSJBOIROKJFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OC2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726140 | |

| Record name | {2-[(Oxan-4-yl)oxy]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036762-00-1 | |

| Record name | B-[2-[(Tetrahydro-2H-pyran-4-yl)oxy]-4-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036762-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Oxan-4-yl)oxy]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 4-hydroxypyridine, is reacted with tetrahydro-2H-pyran-4-yl chloride in the presence of a base such as triethylamine to form the intermediate (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl) derivative.

Boronic Acid Introduction: The intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

化学反应分析

Types of Reactions

(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.

Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Solvents: Commonly used solvents include tetrahydrofuran, dichloromethane, and ethanol.

Major Products

Biaryl Derivatives: From Suzuki-Miyaura coupling.

Phenol Derivatives: From oxidation reactions.

Boronate Esters: From esterification reactions.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids can exhibit anticancer properties, particularly in the context of proteasome inhibition. The incorporation of the tetrahydro-2H-pyran moiety may enhance the bioavailability and selectivity of these compounds. Studies have shown that derivatives of boronic acids can be designed to target specific cancer cell lines, potentially leading to more effective treatments with fewer side effects.

Enzyme Inhibition

The compound's ability to interact with biological molecules makes it a candidate for enzyme inhibition studies. Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes, which can be utilized to develop inhibitors for various biological pathways involved in disease progression.

Organic Synthesis

Cross-Coupling Reactions

(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid can serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The presence of the tetrahydro-pyran group may influence the reactivity and selectivity of the coupling process, facilitating the formation of diverse products.

Functionalization of Aromatic Compounds

The compound can also be employed in the functionalization of aromatic systems. Its boronic acid functionality allows for the introduction of various substituents onto aromatic rings through electrophilic aromatic substitution reactions, expanding the toolkit available for synthetic chemists.

Materials Science

Polymer Chemistry

In materials science, boronic acids are explored for their role in developing new polymeric materials. The ability to form dynamic covalent bonds allows for the creation of self-healing materials and smart polymers that can respond to environmental stimuli. The incorporation of this compound into polymer matrices could lead to enhanced mechanical properties and functionality.

Nanomaterials

The compound's unique structure may also facilitate its use in synthesizing nanomaterials. Boron-containing compounds have been studied for their potential in creating nanostructures with specific optical or electronic properties, which could have applications in sensors or electronic devices.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines using boronic acid derivatives. |

| Study 2 | Organic Synthesis | Successfully utilized this compound in a Suzuki coupling reaction yielding high product yields. |

| Study 3 | Material Development | Developed a self-healing polymer incorporating boronic acid functionalities, showing improved durability and recovery after damage. |

作用机制

The mechanism of action of (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes. The boronic acid group can interact with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes that utilize a nucleophilic active site.

相似化合物的比较

(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic Acid

- Structure : Features a phenyl ring instead of pyridine, with the tetrahydro-2H-pyran-4-yl ether group at the para position.

- Applications : Used in synthesizing kinase inhibitors and other bioactive molecules. Its phenyl core may reduce steric hindrance compared to pyridine, improving reaction yields in certain Suzuki couplings .

- Key Data : CAS 279261-92-6; molecular formula C₁₁H₁₅BO₄; molecular weight 222.05 g/mol .

(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic Acid

- Structure : Pyridine substituted with a boronic acid at position 4 and a 5-chloro-2-fluorophenyl group at position 2.

- Applications : Likely used in antiviral or anticancer drug discovery due to halogenated aromatic groups enhancing target binding.

- Key Data: CAS 1354758-81-8; molecular formula C₁₁H₈BClFNO₂ .

(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic Acid

- Structure : Contains a hydroxyl-bearing isopropyl group at the pyridine 2-position.

- Applications: Potential use in prodrug design or as a solubility-enhancing derivative.

- Key Data: Molecular formula C₈H₁₂BNO₃; molecular weight 181.00 g/mol; solubility optimized for aqueous reactions .

Pharmacological Activity

- Brain Penetrance : Pyridinyl boronic acids with lipophilic substituents (e.g., tetrahydro-2H-pyran-4-yl) may exhibit improved blood-brain barrier penetration compared to polar derivatives like (2-(2-hydroxypropan-2-yl)pyridin-4-yl)boronic acid .

Physicochemical Properties

生物活性

(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid, a boron-containing compound, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.

- Molecular Formula : C10H14BNO4

- Molecular Weight : 223.03 g/mol

- CAS Number : 1028745-48-3

- Structure : The compound features a pyridine ring substituted with a tetrahydro-2H-pyran moiety and a boronic acid functional group.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boronic acid precursors under specific conditions to ensure high yields and purity.

Antitumor Activity

Recent studies have indicated that boronic acid derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines.

A study published in Journal of Medicinal Chemistry demonstrated that related compounds can increase apoptosis-related gene expression while decreasing genes associated with the M phase of the cell cycle, leading to cell cycle arrest and subsequent tumor cell death .

The proposed mechanism involves the inhibition of specific enzymes related to cancer cell survival and proliferation. For example, the compound may inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death .

In Vivo Efficacy

In vivo studies using xenograft models have shown that this compound exhibits substantial anti-tumor efficacy. In one study, mice implanted with tumor cells treated with this compound showed a significant reduction in tumor size compared to control groups .

Comparative Analysis

The biological activity of this compound was compared with other known boron compounds. The results indicated that it has a favorable profile in terms of potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Data Table

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, where the boronic acid moiety reacts with a halogenated pyridine derivative. Key steps include protecting the tetrahydro-2H-pyran-4-yloxy group to avoid side reactions. Reaction optimization should focus on catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₂CO₃ or NaHCO₃), and solvent polarity (THF or DMF). Yields typically range from 60–80% under inert atmospheres .

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .

Q. How can analytical techniques (NMR, IR, MS) confirm the structure and purity of this boronic acid?

- Methodological Answer :

- ¹H NMR : Key signals include the pyridine protons (δ 8.2–8.5 ppm), tetrahydro-2H-pyran-4-yloxy protons (δ 3.5–4.0 ppm for oxy-CH₂, δ 1.5–2.0 ppm for ring CH₂), and boronic acid protons (δ ~7.5 ppm, broad if hydrated) .

- MS (ESI+) : Molecular ion peak at m/z 263.1 (M+H⁺).

- FT-IR : B-O stretching at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹ .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The boronic acid is prone to hydrolysis and oxidation. Store under inert gas (N₂/Ar) at 2–8°C in anhydrous DMSO or THF. Avoid prolonged exposure to moisture; lyophilization is recommended for long-term storage. Stability tests show >90% purity retention after 6 months under these conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。